Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema: 4-Chlorophenylcarbamoylmethyl Ester Analog vs. Ibuprofen
The closest structurally characterized analog to CAS 391239-33-1 with published quantitative data is compound 3c: 4-(2-methylpropyl)-α-methylbenzene acetic acid (4-chlorophenylcarbamoyl)methyl ester. This analog shares the 4-chlorophenylcarbamoylmethyl ester core but differs at the arylacetate side chain. In a rat carrageenan-induced paw edema model, compound 3c (30 mg/kg oral dose) produced 48.2% inhibition of edema at 3 hours post-carrageenan, compared with ibuprofen (30 mg/kg) which produced 54.0% inhibition under identical conditions [1]. This establishes that the 4-chlorophenylcarbamoylmethyl ester scaffold can deliver anti-inflammatory activity within approximately 10 percentage points of a standard NSAID comparator at matched dose. No data exist for CAS 391239-33-1 itself.
| Evidence Dimension | Percent inhibition of carrageenan-induced paw edema (rat model) |
|---|---|
| Target Compound Data | No data available for CAS 391239-33-1 |
| Comparator Or Baseline | Analog 3c: 48.2% inhibition at 3 h (30 mg/kg p.o.); Ibuprofen: 54.0% inhibition at 3 h (30 mg/kg p.o.) |
| Quantified Difference | Analog 3c shows 5.8 percentage points lower inhibition than ibuprofen at matched dose and timepoint; difference for target compound is unknown |
| Conditions | Standard acute carrageenan-induced paw edema method in rats; compounds administered orally at 30 mg/kg; edema measured at 3 h post-carrageenan |
Why This Matters
This is the only published quantitative benchmark for the 4-chlorophenylcarbamoylmethyl ester scaffold in an in vivo anti-inflammatory model, providing a ceiling expectation for procurement decision-making until compound-specific data are generated.
- [1] Barsoum F, Georgey H, Abdel-Gawad N. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. Molecules. 2009;14(2):667-681. doi:10.3390/molecules14020667. View Source
